"2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol" CAS number and IUPAC name
Technical Guide: Synthesis and Application of 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol Executive Summary 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol is a specialized heterocyclic building block utilized in the synthesis of bioa...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Synthesis and Application of 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol
Executive Summary
2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors targeting the JAK/STAT and MAPK pathways.[1] Its structure features a pyrazole core—a privileged scaffold in medicinal chemistry—linked to a secondary alcohol with a terminal ethoxy ether.[1] This specific substitution pattern provides a unique hydrogen-bond donor/acceptor motif that modulates solubility, metabolic stability, and binding affinity in protein active sites.[1]
This guide details the chemical identity, validated synthetic pathways (focusing on the regioselective ring-opening of 4-(oxiran-2-yl)-1H-pyrazole), and critical handling protocols for this intermediate.[1]
Chemical Identity & Properties
Property
Detail
IUPAC Name
2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol
Common Name
-(Ethoxymethyl)-1H-pyrazole-4-methanol
CAS Number
Derivative of CAS 2228212-90-4 (See Note 1)
Molecular Formula
CHNO
Molecular Weight
156.18 g/mol
SMILES
CCOCC(O)c1c[nH]nc1
Precursor CAS
2228212-90-4 (4-(oxiran-2-yl)-1H-pyrazole)
Solubility
Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
Note 1: While the specific alcohol may not have a widely indexed CAS in public databases, it is the direct downstream product of the known epoxide CAS 2228212-90-4 .[1]
Validated Synthetic Pathways
The synthesis of 2-ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol requires precise regiocontrol to ensure the ethoxy group attaches to the terminal carbon while the hydroxyl group remains at the benzylic-like position (alpha to the pyrazole).[1]
Primary Route: Regioselective Epoxide Ring Opening
This route is preferred for its atom economy and the availability of the epoxide precursor.[1]
Mechanism:
Nucleophilic attack of ethoxide on the less hindered carbon of the epoxide (S
2 mechanism) yields the target secondary alcohol.[1]
Protocol:
Starting Material: Charge a reaction vessel with 4-(oxiran-2-yl)-1H-pyrazole (CAS 2228212-90-4) [1].[1]
Reagent Preparation: Prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol (1.1 equivalents).
Reaction: Add the epoxide solution dropwise to the ethoxide solution at 0°C to prevent polymerization.
Heating: Warm to room temperature and reflux for 4–6 hours. Monitor by TLC (SiO
The following diagram illustrates the critical regioselectivity in the synthesis. The base-catalyzed route (Path A) is required to obtain the target 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol .[1]
Caption: Regioselective synthesis pathways. Path A (Basic) yields the target secondary alcohol by attacking the less hindered terminal carbon.[1]
Applications in Drug Discovery
This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) .[1]
Kinase Inhibition (JAK/STAT):
The pyrazole ring mimics the adenine base of ATP, forming key hydrogen bonds with the hinge region of kinases (e.g., JAK1, JAK2).[1] The ethoxy-ethanol tail extends into the solvent-exposed region or the ribose-binding pocket, improving solubility and selectivity [2].[1]
H-Bond Networking:
Py-NH: H-bond donor to hinge residues (e.g., Glu/Leu backbone).[1]
Py-N: H-bond acceptor.
Hydroxyl (-OH): Can interact with catalytic Lysine or Aspartate residues.[1]
Status: Active
Last Updated: February 17, 2026
Applicable For: API Intermediates, Kinase Inhibitor Building Blocks
Reference ID: TS-PYR-ETH-004
Introduction
Welcome to the technical support hub for 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol (hereafter referred to as EPE ). This secondary alcohol-pyrazole derivative is a critical pharmacophore in the synthesis of JAK inhibitors and other kinase-targeting small molecules.
Its structural duality—containing both a basic pyrazole ring and an oxidation-prone secondary alcohol—presents unique stability challenges. This guide addresses the most frequent inquiries regarding its degradation pathways, analytical method development, and storage requirements.
Module 1: Analytical Method Troubleshooting
Q: Why do I see severe peak tailing for EPE in my HPLC chromatograms?
A: This is likely due to the interaction between the pyrazole nitrogen and residual silanols on your column.
The Science:
The pyrazole ring is amphoteric. At neutral pH, the unprotonated nitrogen can act as a Lewis base, interacting strongly with acidic silanol groups on standard C18 silica columns. This secondary interaction delays elution for a portion of the analyte, causing the characteristic "shark fin" tailing.
Troubleshooting Protocol:
Mobile Phase Modification: Ensure your aqueous mobile phase contains a modifier to suppress these interactions.
Recommendation: Use 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid . The low pH (approx. pH 2.0–2.5) protonates the pyrazole (pKa ~2.5), causing it to be repelled by the protonated silanols, sharpening the peak.
Alternative: If low pH is incompatible with your detection (e.g., sensitive MS work), use a high pH buffer (Ammonium Bicarbonate, pH 8.0) with a base-stable column (e.g., XBridge C18).
Column Selection: Switch to a "base-deactivated" or "end-capped" column designed for polar basic compounds.
Q: I cannot reproduce the baseline in my gradient method. Why?
A: The ethoxy ether tail creates variable wetting if the re-equilibration time is insufficient.
Solution: Increase column re-equilibration time to at least 10 column volumes between injections. The amphiphilic nature of EPE (polar head, lipophilic tail) requires stable surface chemistry before the next run.
Module 2: Degradation & Stability Profiles
Q: I see a new impurity (RRT ~0.85) appearing during oxidative stress testing. What is it?
A: This is almost certainly the ketone derivative: 2-ethoxy-1-(1H-pyrazol-4-yl)ethan-1-one.
The Science:
The secondary alcohol at the benzylic-like position (attached to the aromatic pyrazole ring) is the most reactive site for oxidation. Under peroxide stress (
) or prolonged exposure to air/light, it dehydrogenates to form the ketone.
Confirmation Workflow:
Check UV spectrum of the impurity. The ketone will have a distinct
transition and a bathochromic shift compared to the parent alcohol due to conjugation with the pyrazole ring.
Perform LC-MS. The impurity should show a mass shift of [M-2H] .
Q: My mass balance is low (<90%) after acid hydrolysis stress. Where did the compound go?
A: You are likely experiencing ether cleavage or polymerization.
Under strong acidic conditions (e.g., 1N HCl, heat), the ethoxy ether linkage can cleave, releasing ethanol and leaving a diol species. Furthermore, the electron-rich pyrazole ring can undergo electrophilic aromatic substitution or polymerization if the concentration is high and the solution is heated, leading to non-eluting oligomers.
Visualizing the Degradation Pathways
The following diagram maps the degradation logic for EPE. Use this to identify impurities based on reaction conditions.
Figure 1: Primary degradation pathways for EPE. The oxidation to ketone (Red path) is the most common stability failure mode.
Module 3: Standardized Stress Testing Protocol
To validate the stability of EPE, we recommend the following stress conditions based on ICH Q1A(R2) guidelines.
Use this workflow to optimize your HPLC method if you encounter resolution or shape issues.
Figure 2: Analytical Method Optimization Workflow for Pyrazole-Alcohols.
References
ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation, 2003.[1] [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 4293604, 2-(1H-Pyrazol-4-yl)ethanol." PubChem, Accessed 17 Feb. 2026. [Link]
Lester, D., & Benson, G. D. "Alcohol oxidation in rats inhibited by pyrazole, oximes, and amides."[2] Science, vol. 169, no.[2] 3942, 1970, pp. 282-283.[2] [Link]
Sivagami, B., et al. "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of Chemical and Pharmaceutical Analysis, vol. 1, no. 4, 2014. [Link]
Technical Support Center: Scaling Up the Synthesis of 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol. As a key intermediate in various pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol. As a key intermediate in various pharmaceutical development programs, robust and scalable synthesis of this molecule is critical. This document provides a comprehensive overview of the synthetic process, detailed experimental protocols, and an in-depth troubleshooting guide to address challenges that may be encountered during scale-up.
Synthetic Overview & Strategy
The synthesis of 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol is typically achieved in a two-step sequence starting from a suitable pyrazole precursor. The most common and scalable route involves:
Formylation of a pyrazole derivative: Introduction of a formyl group (-CHO) at the C4 position of the pyrazole ring to generate the key intermediate, 1H-pyrazole-4-carbaldehyde. The Vilsmeier-Haack reaction is a widely used and effective method for this transformation.[1][2][3]
Grignard Addition: Reaction of 1H-pyrazole-4-carbaldehyde with an ethyl Grignard reagent, such as ethylmagnesium bromide, to form the desired secondary alcohol, 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol.[4][5][6]
This guide will focus on the practical aspects and potential challenges of scaling up this synthetic sequence.
Synthetic Workflow Diagram
Caption: Overall synthetic route to 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol.
Detailed Experimental Protocols
Step 1: Synthesis of 1H-Pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is adapted from established literature procedures and optimized for scalability.[1][7][8]
Materials & Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (for 10g scale)
Moles
Notes
1H-Pyrazole
68.08
10.0 g
0.147
Ensure high purity
Phosphorus oxychloride (POCl₃)
153.33
27.0 g (16.3 mL)
0.176
Freshly distilled recommended
N,N-Dimethylformamide (DMF)
73.09
100 mL
-
Anhydrous grade
Dichloromethane (DCM)
84.93
50 mL
-
Anhydrous grade
Crushed Ice
-
500 g
-
Sodium Bicarbonate (NaHCO₃)
84.01
As needed
-
Saturated aqueous solution
Ethyl Acetate
88.11
3 x 100 mL
-
For extraction
Brine
-
50 mL
-
Saturated NaCl solution
Anhydrous Sodium Sulfate (Na₂SO₄)
142.04
As needed
-
For drying
Procedure:
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (100 mL). Cool the flask to 0-5 °C in an ice-salt bath. Slowly add phosphorus oxychloride (16.3 mL, 0.176 mol) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.[1] Stir the resulting solution for an additional 30 minutes at 0-5 °C.
Formylation Reaction: Dissolve 1H-pyrazole (10.0 g, 0.147 mol) in anhydrous DCM (50 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent over 30 minutes, keeping the temperature below 10 °C.
Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Work-up: Cool the reaction mixture to room temperature and then carefully and slowly pour it onto crushed ice (500 g) with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of the product should form.
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude 1H-pyrazole-4-carbaldehyde. The crude product can often be used directly in the next step or purified further by recrystallization from an appropriate solvent system (e.g., ethanol/water).[9]
Step 2: Synthesis of 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol via Grignard Reaction
This protocol outlines the addition of ethylmagnesium bromide to 1H-pyrazole-4-carbaldehyde.[4][5][10]
Materials & Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (for 10g of aldehyde)
Moles
Notes
1H-Pyrazole-4-carbaldehyde
96.09
10.0 g
0.104
Ensure it is dry
Magnesium Turnings
24.31
3.0 g
0.123
Activate before use
Ethyl Bromide
108.97
13.5 g (9.2 mL)
0.124
Freshly distilled
Anhydrous Tetrahydrofuran (THF)
72.11
150 mL
-
Anhydrous grade
Iodine (I₂)
253.81
1-2 crystals
-
For activation
Saturated Ammonium Chloride (NH₄Cl)
53.49
100 mL
-
Aqueous solution for quenching
Ethyl Acetate
88.11
2 x 100 mL
-
For extraction
Brine
-
50 mL
-
Saturated NaCl solution
Anhydrous Sodium Sulfate (Na₂SO₄)
142.04
As needed
-
For drying
Procedure:
Grignard Reagent Formation: Set up a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (3.0 g, 0.123 mol) and a crystal of iodine to the flask. Gently warm the flask with a heat gun under a stream of nitrogen to activate the magnesium. Allow the flask to cool to room temperature.
Add anhydrous THF (50 mL) to the flask. Dissolve ethyl bromide (9.2 mL, 0.124 mol) in anhydrous THF (50 mL) and add it to the dropping funnel.
Add a small portion (approx. 5 mL) of the ethyl bromide solution to the magnesium turnings. The reaction should initiate, indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming or sonication may be required.
Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed.
Grignard Addition: Dissolve 1H-pyrazole-4-carbaldehyde (10.0 g, 0.104 mol) in anhydrous THF (50 mL) and add it to the dropping funnel. Cool the Grignard reagent solution to 0 °C in an ice bath.
Add the aldehyde solution dropwise to the Grignard reagent, maintaining the internal temperature below 10 °C. The reaction is exothermic.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
Work-up: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (100 mL). This should be done carefully as it is an exothermic process.
Extraction and Purification: Extract the mixture with ethyl acetate (2 x 100 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol.
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) or by recrystallization.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of the synthesis of 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol.
Issues in Step 1: Vilsmeier-Haack Formylation
Problem 1: Low or No Conversion of 1H-Pyrazole
Possible Cause
Rationale
Troubleshooting Steps
Inactive Vilsmeier Reagent
The Vilsmeier reagent is moisture-sensitive and can decompose if not prepared under strictly anhydrous conditions.[1]
Ensure all glassware is flame-dried. Use anhydrous DMF and freshly distilled POCl₃. Prepare the reagent at 0-5 °C and use it immediately.
Insufficient Reagent
On a larger scale, mass transfer limitations can affect the reaction rate.
Use a slight excess (1.2-1.5 equivalents) of the Vilsmeier reagent.
Low Reaction Temperature
The formylation of pyrazole may require thermal energy to proceed at a reasonable rate.
After the initial addition at low temperature, gradually increase the temperature to 60-80 °C and monitor by TLC.[1]
Problem 2: Formation of Multiple Products (Observed by TLC/NMR)
Possible Cause
Rationale
Troubleshooting Steps
Di-formylation
Although formylation at the C4 position is generally preferred, excessive Vilsmeier reagent or harsh reaction conditions can lead to di-formylation.
Use a controlled stoichiometry of the Vilsmeier reagent (1.1-1.2 equivalents). Avoid excessively high temperatures or prolonged reaction times.
Reaction at other positions
While less common for unsubstituted pyrazole, substitution at other positions is a possibility.
Confirm the structure of the major product and byproducts using spectroscopic methods (NMR, MS). Optimize reaction conditions to favor C4 formylation.
Decomposition
The product or starting material may decompose under harsh conditions.
Ensure the reaction temperature is well-controlled. Perform the work-up at low temperatures by pouring the reaction mixture onto ice.[1]
Troubleshooting Flowchart for Vilsmeier-Haack Reaction
Caption: Decision tree for troubleshooting low conversion in the Vilsmeier-Haack reaction.
Issues in Step 2: Grignard Reaction
Problem 1: Grignard Reagent Fails to Form or Forms in Low Yield
Possible Cause
Rationale
Troubleshooting Steps
Wet Glassware or Solvents
Grignard reagents are highly sensitive to moisture and will be quenched by water.[5][11][12]
Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours. Use freshly distilled, anhydrous THF.
Inactive Magnesium Surface
Magnesium turnings can have an oxide layer that prevents reaction.
Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently grinding the turnings in a dry mortar and pestle before use.[13]
Impure Ethyl Bromide
Impurities in the alkyl halide can inhibit the reaction.
Use freshly distilled ethyl bromide.
Problem 2: Low Yield of the Desired Alcohol Product
Possible Cause
Rationale
Troubleshooting Steps
Grignard Reagent as a Base
The pyrazole N-H is acidic and can be deprotonated by the Grignard reagent, consuming one equivalent.
Use an excess of the Grignard reagent (at least 2.2 equivalents). Alternatively, protect the pyrazole nitrogen before the Grignard reaction, though this adds extra steps.
Enolization of the Aldehyde
If the aldehyde has an α-proton, the Grignard reagent can act as a base and deprotonate it, leading to the recovery of starting material after work-up.[4]
This is less likely with pyrazole-4-carbaldehyde as the α-proton is on an aromatic ring. However, maintaining a low reaction temperature (0 °C or below) can minimize this side reaction.
Wurtz Coupling
A side reaction where the Grignard reagent couples with the unreacted alkyl halide.
Add the alkyl halide slowly during the Grignard reagent formation to maintain a low concentration.[14]
Incomplete Reaction
The reaction may not have gone to completion.
Increase the reaction time or allow the reaction to stir overnight at room temperature after the initial addition.
Problem 3: Formation of Impurities
Possible Cause
Rationale
Troubleshooting Steps
Over-addition Product
While less common with aldehydes, reaction with impurities in the starting materials could lead to unexpected products.
Ensure the purity of the 1H-pyrazole-4-carbaldehyde.
Reduction of the Aldehyde
A β-hydride transfer from the Grignard reagent can reduce the aldehyde to the corresponding primary alcohol.[4]
This is more common with bulky Grignard reagents and hindered ketones, but keeping the reaction temperature low can help minimize this.
Unreacted Starting Material
Incomplete reaction or quenching of the Grignard reagent.
Refer to the troubleshooting steps for low yield. Ensure accurate determination of the Grignard reagent concentration if possible (e.g., by titration).
A Comparative Guide to Validating the Target Engagement of "2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol" and Other Novel Pyrazole-Based Compounds
In the landscape of modern drug discovery, the pyrazole scaffold is a privileged structure, frequently appearing in potent and selective inhibitors of various protein classes, particularly kinases.[1][2][3] The journey f...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the pyrazole scaffold is a privileged structure, frequently appearing in potent and selective inhibitors of various protein classes, particularly kinases.[1][2][3] The journey from a newly synthesized pyrazole-containing molecule, such as "2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol," to a validated chemical probe or drug candidate is contingent on a critical, evidence-based process: target identification and validation. Demonstrating that a compound binds to its intended target within a complex cellular environment is paramount for establishing a clear mechanism of action and interpreting downstream biological effects.[4][5] Failure to rigorously validate target engagement is a leading cause of clinical trial failures.[4]
This guide provides a comprehensive comparison of cutting-edge methodologies to identify and validate the target engagement of novel small molecules, using "2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol" as a representative example. We will explore an integrated workflow, from unbiased, proteome-wide target discovery to precise biophysical characterization of the ligand-target interaction. Each section will detail the causality behind experimental choices, provide actionable protocols, and present data in a comparative format to aid in methodological selection.
Part 1: Unbiased Target Identification in a Native Proteome
For a novel compound with an unknown mechanism of action, the initial step is to identify its potential protein targets in an unbiased manner. Chemoproteomic approaches are invaluable for this purpose as they survey the interactions of a small molecule across a large fraction of the proteome.[6]
Kinobeads Competition Assay: A Starting Point for Pyrazole Scaffolds
Given that the pyrazole moiety is a common feature in kinase inhibitors, a logical first step is to investigate the kinome—the collection of all kinases in a cell.[1][7][8] The kinobeads assay is a powerful chemical proteomics technique that utilizes beads coated with a cocktail of non-selective kinase inhibitors to enrich a significant portion of the cellular kinome.[6][9][10] By pre-incubating cell lysates with our compound of interest, "2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol," we can identify its targets through competition. Proteins that show a dose-dependent decrease in binding to the kinobeads are potential targets of the compound.[6][11]
Figure 1: Workflow of the Kinobeads competition assay for target identification.
Cell Lysate Preparation: Culture a relevant cell line (e.g., HCT116, U-2 OS) to ~80-90% confluency. Harvest and lyse the cells in a suitable buffer (e.g., modified RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate.[9]
Compound Incubation: Aliquot equal amounts of cell lysate (e.g., 300 µg) for each condition.[9] Pre-incubate the lysates with increasing concentrations of "2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol" (e.g., 0.1, 1, 10, 100 µM) or a DMSO vehicle control for 20-30 minutes at 4°C.[9]
Kinobeads Incubation: Add a slurry of kinobeads to each lysate and incubate for 1-3 hours at 4°C with gentle rotation to allow for kinase binding.[9]
Washing and Digestion: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins. Perform an on-bead tryptic digestion to release peptides from the bound kinases.
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Use a quantitative proteomics workflow (e.g., label-free quantification or SILAC) to determine the relative abundance of each identified kinase in the compound-treated samples compared to the DMSO control.[9] Potential targets will show a dose-dependent reduction in abundance.
Protein Target
IC50 (µM) from Competition
Primary Cellular Function
Aurora Kinase A
1.2
Mitotic progression
Cyclin-Dependent Kinase 2 (CDK2)
3.5
Cell cycle regulation
Mitogen-activated protein kinase 14
> 50
Signal transduction
Proto-oncogene tyrosine-protein kinase Src
> 50
Signal transduction
This table illustrates how data from a kinobeads experiment can identify specific kinases (e.g., Aurora Kinase A, CDK2) as high-probability targets for "2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol".
Part 2: Intracellular Target Engagement Validation
Once putative targets are identified, it is crucial to confirm that the compound engages these targets within the complex milieu of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[12][13][14][15]
Cellular Thermal Shift Assay (CETSA): Confirming Binding in Live Cells
CETSA operates on the principle of ligand-induced thermal stabilization.[12][16][17] The binding of a small molecule to its target protein typically increases the protein's conformational stability, making it more resistant to heat-induced denaturation and aggregation.[14][15] By heating intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, we can directly observe target engagement.[13][16]
Figure 2: General workflow for the Cellular Thermal Shift Assay (CETSA).
Cell Treatment: Seed cells and grow to an appropriate confluency. Treat the cells with "2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol" at a fixed concentration (e.g., 10 µM) or DMSO for a specified time (e.g., 1 hour) at 37°C.[12]
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[17]
Cell Lysis: Lyse the cells using several freeze-thaw cycles with liquid nitrogen and a warm water bath.[17]
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[17]
Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of the target protein (e.g., Aurora Kinase A) in the supernatant using Western blotting or mass spectrometry.
Data Analysis: Plot the relative amount of soluble protein against temperature to generate a melt curve. A shift in the melt curve to higher temperatures in the compound-treated sample compared to the control indicates target engagement.[16]
Temperature (°C)
% Soluble Protein (DMSO)
% Soluble Protein (Compound)
45
100
100
50
95
98
55
70
92
60
30
75
65
5
40
70
<1
10
This table shows a clear thermal stabilization of Aurora Kinase A in the presence of the compound, confirming intracellular target engagement.
Part 3: Biophysical Characterization of Direct Binding
While CETSA confirms engagement in cells, biophysical assays using purified components are essential for quantifying the binding affinity, kinetics, and thermodynamics of the interaction. These data are critical for establishing structure-activity relationships (SAR) and optimizing lead compounds.
SPR is a label-free optical technique that measures molecular interactions in real-time.[18][19] One interacting partner (the "ligand," typically the purified target protein) is immobilized on a sensor chip, and the other (the "analyte," our compound) is flowed over the surface.[19][20][21] The binding and dissociation are monitored by changes in the refractive index at the sensor surface, providing precise measurements of association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.[22]
Bridging the Divide: A Framework for Establishing In Vivo-In Vitro Correlation for Novel Pyrazole Compounds
A Methodological Guide Using 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol as a Hypothetical Case Study Prepared by a Senior Application Scientist Disclaimer: As of February 2026, publicly accessible data on the specific biolog...
Author: BenchChem Technical Support Team. Date: February 2026
A Methodological Guide Using 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol as a Hypothetical Case Study
Prepared by a Senior Application Scientist
Disclaimer: As of February 2026, publicly accessible data on the specific biological activity of 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol is not available. This guide, therefore, uses this molecule as a representative novel chemical entity (NCE) to present a robust, best-practice framework for establishing an in vivo-in vitro correlation (IVIVC). This process is fundamental in early-stage drug discovery to validate whether promising results from laboratory assays will translate into meaningful effects in a whole biological system.
The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently associated with activities such as kinase inhibition, cyclooxygenase (COX) inhibition, and antagonism of G-protein coupled receptors (GPCRs). Our hypothetical investigation will proceed on the assumption that initial screening has suggested 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol (herein referred to as 'NCE-Pyr') has inhibitory activity against a key inflammatory kinase, such as Janus Kinase 2 (JAK2), a validated target in autoimmune diseases.
This guide will delineate the strategic workflow from initial in vitro characterization to in vivo validation and the critical steps required to build a predictive IVIVC model.
Part 1: In Vitro Characterization - Defining the Molecular Action
The primary goal of in vitro analysis is to determine the direct interaction of NCE-Pyr with its putative target in a controlled, cell-free or cell-based environment. This isolates the pharmacological action from the complexities of absorption, distribution, metabolism, and excretion (ADME).
Primary Biochemical Assay: Target Engagement and Potency
The first step is to quantify the direct inhibitory effect of NCE-Pyr on the purified JAK2 enzyme. A common and robust method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Procedure:
a. Prepare a serial dilution of NCE-Pyr (e.g., from 100 µM to 1 nM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
b. In a 384-well assay plate, add the JAK2 enzyme, the peptide substrate, and the NCE-Pyr dilution or vehicle control (DMSO).
c. Initiate the kinase reaction by adding ATP at its Michaelis-Menten constant (Km) concentration to ensure competitive inhibition is accurately measured.
d. Incubate for 60 minutes at room temperature.
e. Stop the reaction and add the detection reagents (Eu-antibody and SA-APC).
f. Incubate for another 60 minutes to allow for antibody binding.
g. Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
Data Analysis: The ratio of acceptor to donor emission is calculated. These values are then plotted against the logarithm of the NCE-Pyr concentration, and the data are fitted to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
Cellular Assay: Target Engagement in a Biological Context
To confirm that NCE-Pyr can cross the cell membrane and inhibit JAK2 within a living cell, a phospho-flow cytometry assay is employed. This assay measures the phosphorylation of STAT3 (pSTAT3), a direct downstream substrate of JAK2.
Cell Line: Use a relevant human cell line with an active JAK-STAT pathway, such as TF-1 cells, which are dependent on cytokines like GM-CSF for proliferation.
Procedure:
a. Culture TF-1 cells and starve them of cytokines for 4 hours to reduce basal pSTAT3 levels.
b. Pre-incubate the cells with a serial dilution of NCE-Pyr or vehicle control for 1 hour.
c. Stimulate the cells with a known agonist (e.g., recombinant human GM-CSF) for 15 minutes to induce JAK2-mediated STAT3 phosphorylation.
d. Immediately fix the cells (e.g., with 4% paraformaldehyde) to preserve the phosphorylation state.
e. Permeabilize the cells (e.g., with 90% ice-cold methanol) to allow antibody entry.
f. Stain the cells with a fluorescently-labeled antibody specific for phosphorylated STAT3 (e.g., Alexa Fluor 647 anti-pSTAT3).
g. Analyze the cells using a flow cytometer, measuring the median fluorescence intensity (MFI) of the pSTAT3 signal.
Data Analysis: The MFI values are normalized to the stimulated control and plotted against the NCE-Pyr concentration to calculate the cellular IC₅₀.
Hypothetical In Vitro Data Summary
Assay Type
Target/Pathway
Endpoint
NCE-Pyr Result
Alternative (Control Compound)
Biochemical
Purified JAK2 Enzyme
IC₅₀
50 nM
10 nM (e.g., Ruxolitinib)
Cellular
JAK2-STAT3 Pathway
IC₅₀
250 nM
150 nM (e.g., Ruxolitinib)
Note: The ~5-fold shift in potency from the biochemical to the cellular assay is typical and can be attributed to factors like cell membrane permeability, protein binding in cell media, and cellular ATP concentrations.
Part 2: In Vivo Evaluation - Assessing Efficacy in a Complex System
In vivo studies aim to determine if the in vitro activity of NCE-Pyr translates into a therapeutic effect in a whole organism, considering all ADME and physiological factors. A standard model for JAK2-mediated inflammation is the collagen-induced arthritis (CIA) model in mice.
Pharmacokinetic (PK) Study
Before an efficacy study, a standalone PK study is essential to understand how NCE-Pyr is absorbed, distributed, metabolized, and eliminated. This establishes the dose-exposure relationship.
Experimental Protocol: Mouse Pharmacokinetic Study
Animals: Male C57BL/6 mice.
Administration: Administer a single dose of NCE-Pyr via two routes: intravenous (IV, e.g., 2 mg/kg) and oral (PO, e.g., 10 mg/kg).
Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
Analysis: Process blood to plasma. Analyze plasma concentrations of NCE-Pyr using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and area under the curve (AUC). Oral bioavailability (%F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
In Vivo Efficacy Study: Collagen-Induced Arthritis (CIA) Model
This model mimics many aspects of human rheumatoid arthritis and is highly dependent on the JAK-STAT pathway.
Experimental Protocol: Mouse CIA Efficacy Study
Induction: Induce arthritis in DBA/1 mice by immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant, followed by a booster shot 21 days later.
Dosing: Upon the first signs of arthritis (around day 25), randomize mice into groups. Administer NCE-Pyr orally once daily at various doses (e.g., 3, 10, 30 mg/kg), along with a vehicle control group and a positive control group (e.g., a known JAK inhibitor).
Efficacy Readouts:
Clinical Score: Monitor mice daily for signs of arthritis, scoring each paw on a scale of 0-4 based on redness and swelling.
Paw Swelling: Measure paw thickness using digital calipers every other day.
Histology: At the end of the study (e.g., day 42), collect hind paws for histological analysis to assess joint damage, inflammation, and cartilage destruction.
Data Analysis: Compare the mean clinical scores and paw swelling between the treated and vehicle groups using statistical analysis (e.g., two-way ANOVA with post-hoc tests). A dose-dependent reduction in these parameters indicates efficacy.
Hypothetical In Vivo Data Summary
Parameter
NCE-Pyr (10 mg/kg PO)
Vehicle Control
Pharmacokinetics
Cₘₐₓ
800 ng/mL (~1.2 µM)
N/A
AUC (0-24h)
6000 ng*h/mL
N/A
Oral Bioavailability (%F)
40%
N/A
Efficacy (CIA Model)
Mean Clinical Score (Day 42)
4.5 ± 0.8
10.2 ± 1.5
Paw Swelling Reduction (%)
55%
0%
Part 3: The Correlation - Linking In Vitro Potency to In Vivo Efficacy
The crux of IVIVC is to determine if the plasma concentrations achieved in vivo are consistent with the concentrations required for activity in vitro. This is often achieved through pharmacokinetic/pharmacodynamic (PK/PD) modeling.
The IVIVC Workflow
The logical flow involves integrating the three datasets: in vitro potency, in vivo pharmacokinetics, and in vivo efficacy.
Caption: Workflow for establishing in vivo-in vitro correlation.
Establishing the Link
A key objective is to determine the target coverage needed for efficacy. We can estimate this by comparing the free (unbound) plasma concentration of NCE-Pyr over time with its cellular IC₅₀.
Protein Binding: First, we must measure the plasma protein binding of NCE-Pyr (e.g., using equilibrium dialysis). Let's assume it is 90% bound.
Calculate Free Concentration: The free plasma concentration is only 10% of the total concentration measured in the PK study.
Our free Cₘₐₓ at an efficacious dose (10 mg/kg) was 120 nM.
This suggests that sustained coverage above the IC₅₀ may not be necessary, and perhaps transient inhibition or achieving a certain percentage of the IC₅₀ (e.g., Cₘₐₓ ≈ 0.5 x IC₅₀) is sufficient to drive efficacy in this chronic inflammation model. Alternatively, the compound may accumulate in the inflamed joint tissue, achieving higher local concentrations than in plasma.
This analysis generates a critical hypothesis for further testing. For a good IVIVC, one would hope to see a clear relationship where increasing plasma exposure (AUC or time above a certain threshold) correlates with increased efficacy (reduction in clinical score), and the required concentrations are in a plausible range relative to the in vitro IC₅₀.
Visualizing the PK/PD Relationship
Caption: Logical diagram of the PK/PD modeling process.
Conclusion and Future Directions
This guide outlines a systematic, hypothesis-driven approach to bridge the gap between in vitro and in vivo pharmacology for a novel compound, exemplified by the hypothetical NCE-Pyr. By integrating biochemical, cellular, pharmacokinetic, and efficacy data, we can build a PK/PD model that forms the basis of a robust IVIVC.
A strong correlation—where free plasma concentrations required for in vivo efficacy align with the cellular IC₅₀—provides confidence that the compound's mechanism of action is indeed on-target and allows for the prediction of a therapeutic dose in humans. Discrepancies, such as efficacy occurring at concentrations well below the IC₅₀, prompt further investigation into factors like active metabolites, target tissue accumulation, or engagement of alternative mechanisms. This iterative process of in vitro measurement, in vivo testing, and model-based correlation is the cornerstone of modern, efficient drug development.
References
Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Royal Society of Chemistry. Available at: [Link]
Kumar, V., et al. (2013). Pyrazole-containing analogs as potential anticancer agents. Future Medicinal Chemistry. Available at: [Link]
Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery. Available at: [Link]
Tuntland, T., et al. (2014). A-420, a novel, orally active, selective JAK2 inhibitor, is efficacious in a preclinical model of polycythemia vera. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol
Executive Safety Directive: The "Unknown Hazard" Protocol Immediate Action Required: As a specific research intermediate, 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol may not have a fully characterized toxicological profile in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Directive: The "Unknown Hazard" Protocol
Immediate Action Required: As a specific research intermediate, 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol may not have a fully characterized toxicological profile in public databases. Therefore, you must operate under the NCE (Novel Chemical Entity) Protocol .
Scientific Rationale:
This molecule contains a pyrazole pharmacophore , a scaffold frequently utilized in kinase inhibitors and bioactive agrochemicals. Until specific LC50/LD50 data is generated, you must assume the compound possesses biological activity and potential sensitizing properties . The ethoxy-ethanol side chain increases lipophilicity, potentially facilitating dermal absorption.
Core Directive: Handle as a Category 3 Acute Toxin (Oral/Dermal) and Respiratory Sensitizer until proven otherwise.
Chemical Hazard Assessment (Structure-Activity Relationship)
Since specific GHS data may be sparse, we derive the hazard profile from the functional groups:
Peroxide formation (low risk in this structure but possible upon long storage); solvent compatibility issues.
EUH019 (May form explosive peroxides - precautionary)
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent permeation (liquids) and inhalation (dusts/aerosols).
Hand Protection: The "Double-Glove" Standard
Rationale: Ethers and alcohols can degrade standard nitrile. The pyrazole moiety requires an absolute barrier against dermal absorption.
Parameter
Recommendation
Scientific Justification
Primary Glove (Inner)
Nitrile (0.11 mm / 4 mil)
Provides tactile sensitivity and a base chemical barrier.
Secondary Glove (Outer)
Nitrile (0.20 mm / 8 mil) OR Neoprene
Thicker nitrile increases breakthrough time for ethers. Neoprene offers superior resistance to organic bases.
Glove Inspection
Every 30 minutes
Change immediately upon splash. Ethers can permeate nitrile without visible degradation (swelling).
Respiratory & Eye Protection[1][4][5]
Solids (Weighing/Transfer):
Engineering Control: Weigh inside a Powder Containment Balance Enclosure or Chemical Fume Hood.
PPE: If handling >100 mg outside an enclosure, use an N95/P2 particulate respirator to prevent sensitization.
Eyes:Chemical Splash Goggles (indirect venting). Safety glasses are insufficient for powders that may act as irritants.
Solutions (Reaction/Work-up):
Engineering Control: Standard Fume Hood (Face velocity: 0.3–0.5 m/s).
PPE: Standard laboratory safety glasses with side shields. Face shield required if handling >500 mL volumes.
Operational Protocol: Step-by-Step Handling
Phase A: Storage & Stability
Environment: Store at 2–8°C (Refrigerator) under an inert atmosphere (Argon/Nitrogen).
Container: Amber glass to prevent photodegradation.
Peroxide Check: Although the ether is internal, test for peroxides if the compound has been stored >12 months, especially if it appears as a viscous oil.
Phase B: Weighing & Solubilization
Causality: Static electricity can disperse fine pyrazole powders, leading to unseen surface contamination.
Anti-Static Measure: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.
Solvent Selection:
Preferred: DMSO, Methanol, or Dichloromethane (DCM).
Avoid: Diethyl ether (due to volatility and creeping).
Dissolution: Add solvent slowly. Pyrazoles can be exothermic upon protonation if acidic solvents are used.
Phase C: Reaction Setup
Closed System: All reactions involving this intermediate should be run in sealed vessels or under positive Nitrogen pressure.
Temperature Control: If heating >50°C, ensure a reflux condenser is active before heating begins to prevent vapor release of the ethoxy-ethanol moiety.
Waste Disposal & Decontamination[2][6][7]
Do NOT dispose of down the drain. This compound contains nitrogen and must be segregated to prevent the formation of toxic chloramines if mixed with bleach streams.
Waste Stream
Classification
Disposal Method
Solid Waste
Hazardous Chemical Solid
Double-bag in polyethylene. Label: "Contains Pyrazole Derivative - Irritant."
Liquid Waste
Non-Halogenated Organic
Segregate from Oxidizers. Do not mix with Nitric Acid waste streams (risk of energetic reaction with pyrazole).
Sharps/Glass
Contaminated Glassware
Rinse with acetone inside fume hood before placing in glass bin. Collect rinse as liquid waste.
Spill Cleanup (Small Scale < 5g):
Evacuate the immediate area (3-meter radius).
Don PPE: Double nitrile gloves, goggles, lab coat.
Absorb/Sweep:
If Liquid: Use vermiculite or spill pads.
If Solid: Cover with wet paper towels to prevent dust, then wipe up.
Decontaminate: Wipe surface with 10% soap/water solution, followed by water rinse.
Decision Logic: Handling Workflow
The following diagram illustrates the decision-making process for selecting Engineering Controls and PPE based on the physical state and quantity of the material.
Figure 1: Operational decision matrix for selecting appropriate containment and PPE based on physical state and scale.[3][4]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]